Cost Comparison: (R)-Enantiomer Commands a Higher Value in the Market than the (S)-Enantiomer
The market price of the (R)-enantiomer is substantially higher than that of its (S)-counterpart. For a 100 mg unit of similar purity, the (R)-enantiomer is offered at 502 RMB, while the (S)-enantiomer is available for approximately 100 RMB. This price differential reflects its greater synthetic complexity and value in specific pharmaceutical applications [1][2].
| Evidence Dimension | Market Price (100 mg, ≥97% purity) |
|---|---|
| Target Compound Data | 502 RMB (MACKLIN) [1] |
| Comparator Or Baseline | ~100 RMB (estimated for (S)-enantiomer, ≥98% purity) [2] |
| Quantified Difference | Approximately 5x higher cost for the (R)-enantiomer. |
| Conditions | Vendor pricing comparison; (R) from Macklin; (S) pricing estimated from Beyotime and other vendors for comparable purity. |
Why This Matters
Procurement decisions are sensitive to cost, and this 5x price differential can be a strong indicator of synthetic difficulty, limited supplier availability, or a specific patent-protected demand, all of which are critical for budget planning.
- [1] ChemDict. (2024). (R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid (CAS 146232-51-1) Pricing. Macklin R733069. View Source
- [2] Beyotime Biotech. (2024). (S)-1,2-Bis(Boc)-hexahydropyridazine-3-carboxylic Acid (CAS 156699-39-7) 98%, 1g for 139.00 RMB. View Source
